molecular formula C10H14 B597366 1,3-Diethylbenzene-2,4,5,6-d4 CAS No. 1219803-29-8

1,3-Diethylbenzene-2,4,5,6-d4

Cat. No.: B597366
CAS No.: 1219803-29-8
M. Wt: 138.246
InChI Key: AFZZYIJIWUTJFO-KDWZCNHSSA-N
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Description

1,3-Diethylbenzene-2,4,5,6-d4 is a deuterated derivative of 1,3-diethylbenzene, a hydrocarbon compound commonly used as a solvent and in the production of polymers and resins. The deuterated form is used in scientific research as a tracer molecule in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethylbenzene-2,4,5,6-d4 can be synthesized through the deuteration of 1,3-diethylbenzene. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods: The industrial production of 1,3-diethylbenzene involves the alkylation of benzene with ethylene. This process can be described in two steps:

  • The first step is the production of ethylbenzene from benzene and ethylene.
  • The second step involves the further alkylation of ethylbenzene to produce 1,3-diethylbenzene .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethylbenzene-2,4,5,6-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under specific conditions

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,3-Diethylbenzene-2,4,5,6-d4 is used in a wide range of scientific research applications, including:

    Chemistry: As a tracer molecule in studies involving reaction mechanisms and kinetics.

    Biology: In metabolic studies to trace the pathways of biochemical reactions.

    Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: As a reference standard in analytical chemistry for the calibration of instruments and validation of methods

Mechanism of Action

The mechanism of action of 1,3-Diethylbenzene-2,4,5,6-d4 involves its use as a tracer molecule. The deuterium atoms in the compound allow for the tracking of its movement and transformation in various chemical and biological systems. This is achieved through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between hydrogen and deuterium atoms .

Comparison with Similar Compounds

    1,3-Diethylbenzene: The non-deuterated form of the compound.

    1,4-Diethylbenzene-2,3,5,6-d4: Another deuterated isomer of diethylbenzene.

    1,4-Diethylbenzene-d14: A fully deuterated form of 1,4-diethylbenzene .

Uniqueness: 1,3-Diethylbenzene-2,4,5,6-d4 is unique due to its specific deuteration pattern, which makes it particularly useful as a tracer molecule in scientific research. The presence of deuterium atoms allows for precise tracking and analysis in various applications, providing insights that are not possible with non-deuterated compounds .

Biological Activity

1,3-Diethylbenzene-2,4,5,6-d4 is a deuterated derivative of diethylbenzene, which is utilized in various fields including medicinal chemistry and environmental studies. Understanding its biological activity is crucial for assessing its potential applications and risks.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C12H16D4
  • Molecular Weight : Approximately 184.26 g/mol
  • Deuteration : The presence of deuterium atoms (D) enhances its stability and alters its reactivity compared to non-deuterated analogs.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with biological systems and its metabolic pathways. Key findings include:

  • Metabolism : Studies indicate that 1,3-Diethylbenzene undergoes metabolic transformations in vivo, resulting in various metabolites that may exhibit different biological activities. For instance, research on similar compounds suggests that diethylbenzenes can be metabolized to phenolic compounds which may have neurotoxic effects .
  • Neurotoxicity : Preliminary studies suggest that diethylbenzene compounds can affect neurological functions. For example, 1,2-diethylbenzene has shown significant neurotoxic effects in animal models .

1. Metabolic Pathways

A study focused on the bio-distribution of 1,2-diethylbenzene revealed that the compound's metabolites accumulated in specific tissues such as the kidneys and nasal cavity. This highlights the potential for similar behavior in this compound .

2. Neurotoxic Effects

Research indicates that exposure to diethylbenzenes may lead to neurotoxic outcomes. In a study involving Sprague-Dawley rats administered with 1,2-diethylbenzene, significant concentrations were found in the brain shortly after administration . This suggests a potential risk for neurotoxic effects with similar compounds.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Receptor Interaction : Compounds like diethylbenzene can interact with neurotransmitter receptors or ion channels in the nervous system.
  • Metabolite Activity : The metabolites formed during the metabolism of 1,3-Diethylbenzene may possess distinct biological activities that contribute to its overall effects.

Data Table: Biological Activity Summary

Activity Description Reference
MetabolismUndergoes metabolic conversion leading to various metabolites
NeurotoxicityPotential neurotoxic effects observed in animal models
Tissue AccumulationHigh concentrations found in brain and kidneys post-administration
Interaction with ReceptorsPossible interaction with neurological receptors affecting neurotransmission

Properties

IUPAC Name

1,2,3,5-tetradeuterio-4,6-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZZYIJIWUTJFO-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC)[2H])CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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